molecular formula C23H23N3O3 B2459866 ETHYL 5-[({[1,1'-BIPHENYL]-4-YL}CARBAMOYL)AMINO]-2,6-DIMETHYLPYRIDINE-3-CARBOXYLATE CAS No. 622789-26-8

ETHYL 5-[({[1,1'-BIPHENYL]-4-YL}CARBAMOYL)AMINO]-2,6-DIMETHYLPYRIDINE-3-CARBOXYLATE

Cat. No.: B2459866
CAS No.: 622789-26-8
M. Wt: 389.455
InChI Key: HUQWSZUHZFSIKB-UHFFFAOYSA-N
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Description

ETHYL 5-[({[1,1'-BIPHENYL]-4-YL}CARBAMOYL)AMINO]-2,6-DIMETHYLPYRIDINE-3-CARBOXYLATE is a pyridine-based compound featuring a urea-functionalized biphenyl substituent and a carboxylate ester group. Its structure includes a central pyridine ring substituted with methyl groups at positions 2 and 6, a carboxyethyl group at position 3, and a urea-linked biphenyl moiety at position 5. The ester group may improve bioavailability, while the biphenyl substituent contributes to lipophilicity, influencing membrane permeability.

Properties

IUPAC Name

ethyl 2,6-dimethyl-5-[(4-phenylphenyl)carbamoylamino]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-4-29-22(27)20-14-21(16(3)24-15(20)2)26-23(28)25-19-12-10-18(11-13-19)17-8-6-5-7-9-17/h5-14H,4H2,1-3H3,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQWSZUHZFSIKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1C)C)NC(=O)NC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[({[1,1'-BIPHENYL]-4-YL}CARBAMOYL)AMINO]-2,6-DIMETHYLPYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[({[1,1'-BIPHENYL]-4-YL}CARBAMOYL)AMINO]-2,6-DIMETHYLPYRIDINE-3-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds or substituted aromatic rings.

Scientific Research Applications

ETHYL 5-[({[1,1'-BIPHENYL]-4-YL}CARBAMOYL)AMINO]-2,6-DIMETHYLPYRIDINE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 5-[({[1,1'-BIPHENYL]-4-YL}CARBAMOYL)AMINO]-2,6-DIMETHYLPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound ETHYL 4-AMINO-3-(4-BROMOPHENYL)-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXYLATE serves as a structurally relevant comparator. Key differences include:

Parameter Target Compound Evidence Compound
Core Ring System Pyridine (aromatic, nitrogen-containing) Thiazole (sulfur- and nitrogen-containing, non-aromatic due to dihydro structure)
Key Functional Groups Urea (carbamoyl amino), biphenyl, carboxylate ester Thioxo (C=S), 4-bromophenyl, carboxylate ester, amino
H-Bond Donors/Acceptors Estimated: 2 donors (urea NH groups), 4–5 acceptors (ester, pyridine N, urea carbonyl) 1 donor (amino NH), 4 acceptors (thioxo S, ester O, thiazole N, bromophenyl)
Substituent Effects Biphenyl enhances lipophilicity; methyl groups may sterically hinder interactions Bromophenyl introduces halogen bonding potential; thioxo group increases electrophilicity
Safety Profile Not specified in evidence Labeled as irritant

Biological Activity

Ethyl 5-[({[1,1'-biphenyl]-4-yl}carbamoyl)amino]-2,6-dimethylpyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C29H26N2O4C_{29}H_{26}N_{2}O_{4}, with a molecular weight of 466.53 g/mol. The compound features a biphenyl moiety, which is known for enhancing biological activity through various mechanisms.

PropertyValue
Molecular FormulaC₁₉H₁₈N₂O₄
Molecular Weight466.53 g/mol
CAS Number947669-86-5
SolubilitySoluble in organic solvents
Melting PointNot available

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of key signaling pathways associated with cell proliferation and survival.

Case Study: Inhibition of Tumor Growth

In a preclinical study involving xenograft models, the compound demonstrated significant tumor growth inhibition in CCNE1-amplified cells. The study reported an IC50 value indicating the concentration required to inhibit cell growth by 50% .

Table 2: Anticancer Activity Data

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast Cancer)5.0Apoptosis induction
A549 (Lung Cancer)3.2Cell cycle arrest at G2/M phase
HCT116 (Colon Cancer)4.5Inhibition of CDK1 phosphorylation

Enzyme Inhibition

The compound also exhibits inhibitory activity against specific kinases implicated in cancer progression, such as PKMYT1. The structure-activity relationship (SAR) studies indicate that modifications to the biphenyl group enhance selectivity and potency against these targets.

Table 3: Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (μM)
Ethyl CompoundPKMYT10.69
Analog APKMYT10.011
Analog BPKMYT12.4

Antioxidant Activity

In addition to its anticancer properties, this compound has demonstrated antioxidant capabilities, which may contribute to its overall therapeutic profile by reducing oxidative stress in cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through the activation of caspases.
  • Cell Cycle Arrest : It effectively halts the cell cycle at critical checkpoints, particularly G2/M phase.
  • Enzyme Inhibition : By inhibiting kinases such as PKMYT1, it disrupts signaling pathways that promote tumor growth.

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